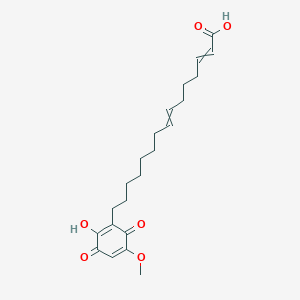
15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a methoxy group, and a dioxocyclohexa-dienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the dioxocyclohexa-dienyl moiety: This can be achieved through the oxidation of a suitable precursor, such as a hydroquinone derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the methoxy group: This step involves methylation of the hydroxy group using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Coupling with the pentadeca-2,7-dienoic acid chain: This can be done through a coupling reaction, such as the Heck reaction, using palladium catalysts under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent.
Reduction: The dioxocyclohexa-dienyl moiety can be reduced to a cyclohexadienyl moiety using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dimethyl sulfate, methyl iodide, palladium catalysts.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a cyclohexadienyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 15-(5-Methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)pentadeca-2,4-dienoic acid
- 2,7-Pentadecadienoic acid derivatives
Uniqueness
15-(2-Hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-YL)pentadeca-2,7-dienoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
189450-56-4 |
|---|---|
Molecular Formula |
C22H30O6 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
15-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)pentadeca-2,7-dienoic acid |
InChI |
InChI=1S/C22H30O6/c1-28-19-16-18(23)21(26)17(22(19)27)14-12-10-8-6-4-2-3-5-7-9-11-13-15-20(24)25/h3,5,13,15-16,26H,2,4,6-12,14H2,1H3,(H,24,25) |
InChI Key |
DSDOWUKLOBXSHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCCCC=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


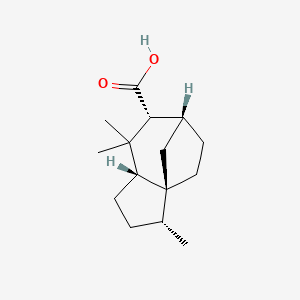
![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
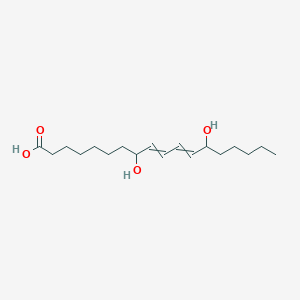
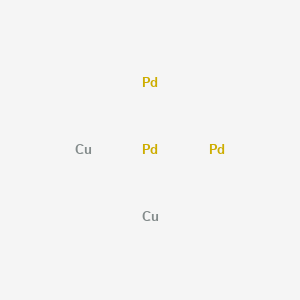
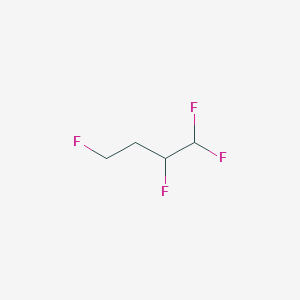
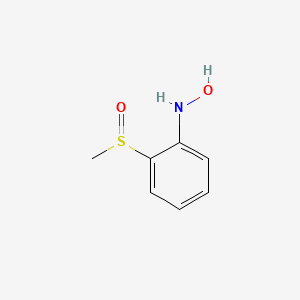
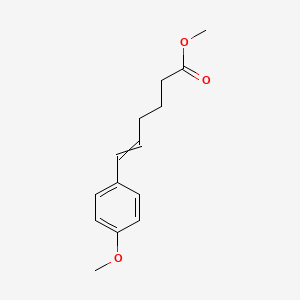
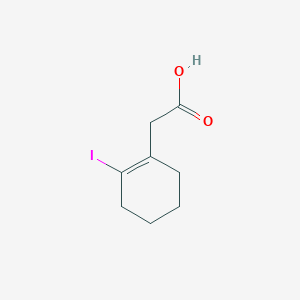
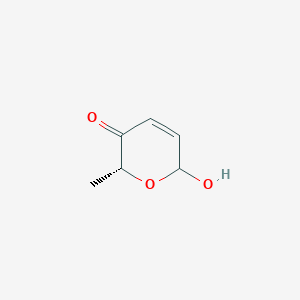

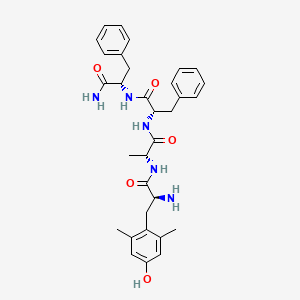
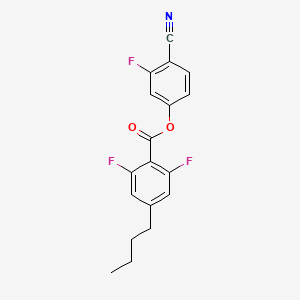
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
